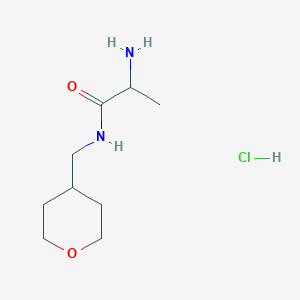

2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride

Description

2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride is a propanamide derivative featuring a 2-amino group and a tetrahydro-2H-pyran-4-ylmethyl substituent on the nitrogen atom, with a hydrochloride counterion. The tetrahydro-2H-pyran (THP) moiety is a saturated oxygen-containing heterocycle, often used to enhance solubility and metabolic stability in drug design . The absence of additional alkyl or aromatic substituents on the nitrogen distinguishes it from close analogs, such as methylated or fluorinated derivatives described in the literature .

Propriétés

IUPAC Name |

2-amino-N-(oxan-4-ylmethyl)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-7(10)9(12)11-6-8-2-4-13-5-3-8;/h7-8H,2-6,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQHTBNWONYHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1CCOCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride, with the CAS number 1236261-42-9, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 222.71 g/mol

- CAS Number : 1236261-42-9

Anticonvulsant Activity

Research has indicated that compounds structurally similar to this compound may exhibit anticonvulsant properties. For instance, certain thiazole derivatives have shown significant anticonvulsant activity in animal models, suggesting that modifications in the molecular structure could enhance efficacy against seizures .

Antitumor Activity

The compound's potential antitumor activity is notable. A study on thiazole-bearing molecules revealed that similar compounds could inhibit cell proliferation in various cancer cell lines, with IC values indicating effective cytotoxicity . The presence of specific functional groups was crucial for enhancing this activity, underscoring the importance of structural modifications.

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of related compounds suggest that they may possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The SAR studies have identified electron-withdrawing groups as essential for improving antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis highlights that modifications in the molecular structure significantly influence biological activity. For example:

- Hydrophobic Interactions : Compounds with hydrophobic moieties tend to exhibit increased binding affinity to target proteins, enhancing their pharmacological effects.

- Functional Groups : The presence of amino and carboxylic acid groups has been linked to improved biological activity, particularly in anticancer and antimicrobial applications .

Study 1: Anticonvulsant Activity Assessment

A recent study evaluated the anticonvulsant effects of various analogues of this compound. The results demonstrated that certain structural modifications led to a significant reduction in seizure duration and frequency in rodent models. The most active compound exhibited an ED value significantly lower than that of traditional anticonvulsants .

Study 2: Antitumor Efficacy

In vitro studies on cancer cell lines (e.g., A431 and HT29) showed that selected analogues of the compound inhibited cell growth effectively. The IC values ranged from 1.61 µg/mL to 23.30 µg/mL, indicating potent antitumor activity compared to standard chemotherapeutics like doxorubicin . Molecular dynamics simulations suggested that these compounds interact with target proteins primarily through hydrophobic contacts.

Comparaison Avec Des Composés Similaires

2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride (CAS 1236265-44-3)

- Molecular Formula : C₁₀H₂₁ClN₂O₂

- Molecular Weight : 236.74 g/mol

- Key Differences : Contains an additional methyl group on the nitrogen atom.

- Properties: Classified as an irritant, with reduced polarity compared to the non-methylated target compound .

3-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride (CAS 1220033-39-5)

- Molecular Formula : C₁₀H₂₁ClN₂O₂

- Molecular Weight : 236.74 g/mol

Analogues with Aliphatic Substituents

2-Amino-N-(2-fluoroethyl)propanamide hydrochloride (CAS 1803560-80-6)

(R)-2-Amino-N-(2,2-difluoroethyl)propanamide hydrochloride (C63)

- Molecular Formula : C₅H₁₁ClF₂N₂O

- Properties: Isolated as a gum (92% purity).

Analogues with Aromatic or Heterocyclic Substituents

Tocainide Hydrochloride (2-Amino-N-(2,6-dimethylphenyl)propanamide hydrochloride)

2-Amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide

- Activity Data: Inactive in screening assays (0,0,0), contrasting with nitroguanidino-substituted analogs (e.g., Compound 15: 8,5,5 activity scores). This underscores the importance of electron-rich substituents for biological activity .

Chlorinated and Hybrid Analogues

2-Chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide

- Molecular Formula: C₁₁H₂₀ClNO₃

- Molecular Weight : 249.73 g/mol

- Key Differences: Chlorine at position 2 and a methoxyethyl-THP hybrid substituent.

Comparative Data Table

*Calculated based on structural similarity.

Key Findings and Implications

- Substituent Effects : The THP group enhances solubility and stability, while fluorinated or chlorinated substituents modulate electronic properties and binding affinity .

- Biological Activity: Aromatic and electron-deficient groups (e.g., nitroguanidino in Compound 15) correlate with higher activity, whereas benzyloxy derivatives show inactivity .

- Industrial Relevance : Compounds like Tocainide Hydrochloride meet strict pharmacopeial standards, suggesting rigorous quality control for clinical use .

Méthodes De Préparation

Synthesis of Tetrahydro-2H-pyran-4-ylmethyl Intermediates

The tetrahydropyran moiety is commonly prepared or functionalized starting from methyl tetrahydro-2H-pyran-4-carboxylate or related esters. Organometallic reagents such as methylmagnesium bromide or methylmagnesium chloride are employed to convert esters to ketones or alcohol intermediates.

Example Reaction Conditions and Yields:

These intermediates serve as precursors for further amide bond formation.

Formation of Amide Bond and Introduction of Amino Group

The key step involves coupling the tetrahydropyran-4-ylmethyl amine with 2-aminopropanamide or its derivatives. While explicit procedures for 2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride are limited, analogous compounds such as 3-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride have been synthesized via:

- Multi-step organic reactions involving selective amide bond formation using coupling agents or activated esters.

- Protection and deprotection strategies to introduce amino groups at specific positions.

- Conversion of free amines to hydrochloride salts by treatment with HCl gas or hydrochloric acid solutions.

The synthetic route requires careful control of reaction conditions to optimize yield and purity.

Conversion to Hydrochloride Salt

The final step is typically the formation of the hydrochloride salt to enhance compound stability and crystallinity. This is achieved by:

- Dissolving the free base in an appropriate solvent (e.g., ethanol or ether).

- Bubbling dry HCl gas or adding a stoichiometric amount of hydrochloric acid.

- Isolating the precipitated hydrochloride salt by filtration and drying.

Data Table: Key Physical and Chemical Properties

Research Findings and Analysis

- The preparation of the tetrahydropyran intermediates using organomagnesium reagents is well-documented, with yields ranging from 48% to 81% depending on conditions and purification methods.

- The amide coupling and amino group introduction require multi-step synthetic strategies, often adapted from related compounds due to limited direct literature on this exact compound.

- The hydrochloride salt formation is a standard procedure to improve compound handling and stability.

- Structural analogs such as 3-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride share similar synthetic challenges and methodologies, providing valuable insights for this compound’s synthesis.

Summary Table of Preparation Steps

The preparation of This compound involves a sophisticated multi-step synthetic process. It begins with the preparation of key tetrahydropyran intermediates using organometallic reagents, followed by amide bond formation and amino group introduction. The final conversion to the hydrochloride salt ensures the compound’s stability for research applications. While direct synthesis protocols are limited, analogous compounds and intermediates provide a robust framework for its preparation. The yields and reaction conditions vary depending on the reagents and purification methods employed, highlighting the need for optimization in practical synthesis.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-Amino-N-(tetrahydro-2H-pyran-4-ylmethyl)-propanamide hydrochloride?

- Methodological Answer : The compound can be synthesized via reductive amination or coupling reactions. A general procedure involves reacting a tetrahydropyran-4-ylmethylamine derivative with a protected amino acid (e.g., Boc-protected alanine) under basic conditions (e.g., triethylamine) in dichloroethane (DCE). Subsequent deprotection with trifluoroacetic acid (TFA) yields the free amine, which is then protonated with HCl to form the hydrochloride salt . Key reagents include sodium triacetoxyborohydride (NaBH(OAc)₃) for reductive amination and acetyl chloride for acylation steps.

| Reaction Step | Conditions/Reagents |

|---|---|

| Amine coupling | Boc-protected alanine, DCE, TEA |

| Reductive amination | NaBH(OAc)₃, acetic acid, 12 hours |

| Deprotection | 50% TFA in DCM, 0°C to RT |

| Salt formation | HCl in methanol/diethyl ether |

Q. How is the structural identity of this compound validated in academic research?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Assign peaks for the tetrahydropyran ring (δ 3.5–4.0 ppm for oxygens) and the amide backbone (δ 6.5–8.0 ppm for NH groups) .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 249.1 (C₁₀H₂₁ClN₂O₂ requires 249.12) .

Q. What analytical methods are recommended for assessing purity?

- Methodological Answer : Purity is determined via:

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = acetonitrile/water (0.1% TFA).

- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.

- Melting Point : Sharp melting range (e.g., 180–182°C) indicates high purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural characterization?

- Methodological Answer : Contradictions in NMR/IR data may arise from conformational flexibility or impurities. Solutions include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis.

Q. What strategies optimize reaction yield for large-scale synthesis?

- Methodological Answer : Challenges like steric hindrance (tetrahydropyran substituents) or byproduct formation (e.g., over-acylation) are addressed by:

- Solvent Optimization : Replace DCE with acetonitrile to enhance solubility .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for improved coupling efficiency.

- Temperature Control : Slow addition of reagents at 0°C minimizes exothermic side reactions .

Q. How can the biological activity of this compound be systematically investigated?

- Methodological Answer :

- In Vitro Assays : Test enzyme inhibition (e.g., proteases) using fluorescence-based assays with IC₅₀ determination.

- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina.

- ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .

Q. What are the implications of stereochemical variations in the tetrahydropyran ring?

- Methodological Answer : The tetrahydropyran’s chair conformation affects bioactivity. Strategies include:

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column.

- Circular Dichroism (CD) : Compare optical activity of isomers.

- Pharmacological Testing : Evaluate potency differences between R and S configurations in receptor-binding assays .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Discrepancies may stem from hydrate formation or polymorphic states.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.